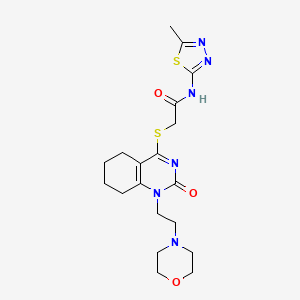

![molecular formula C13H10FN3O2S B3003314 2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034487-54-0](/img/structure/B3003314.png)

2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide, also known as FPyS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazolo[1,5-a]pyridine derivatives and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

COX-2 Inhibition and Anti-inflammatory Activity

A study found that derivatives of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety displayed selective and potent COX-2 inhibition. This selectivity was enhanced by fluorine substitution on the benzenesulfonamide moiety, alongside an electron-donating group on the aryl ring. Specifically, 3-fluoro-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl]-1-benzenesulfonamide showed notable anti-inflammatory activity and pharmacokinetic properties, marking it as a potential lead for developing injectable COX-2 specific inhibitors (Pal et al., 2003).

Antimicrobial and Antifungal Properties

Another research synthesized and evaluated a series of pyrazolo[3,4-b]pyridines with a benzenesulfonamide moiety for antimicrobial potential. These compounds were tested against various pathogenic bacterial strains (such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungal yeasts (Saccharomyces cerevisiae, Candida albicans), revealing promising antibacterial and antifungal activities (Chandak et al., 2013).

Peripheral Benzodiazepine Receptor Imaging

Fluoroethoxy and fluoropropoxy substituted derivatives of imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines were synthesized and exhibited high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds, labeled with [(18)F], showed potential as imaging agents for PBR expression in neurodegenerative disorders, with the distribution of radioactivity corresponding to the localization of PBRs in biodistribution studies (Fookes et al., 2008).

ZAK Inhibition and Cardiac Hypertrophy Therapy

N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides were designed as selective ZAK inhibitors. A representative compound significantly inhibited ZAK kinase activity and suppressed ZAK downstream signals, showing therapeutic effects on cardiac hypertrophy in a spontaneous hypertensive rat model. This marks the series as the first class of highly selective ZAK inhibitors, with promising in vitro and in vivo results (Chang et al., 2017).

properties

IUPAC Name |

2-fluoro-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O2S/c14-12-3-1-2-4-13(12)20(18,19)16-10-6-8-17-11(9-10)5-7-15-17/h1-9,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYKLGBBHNWEFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Fluoro-3-methylphenyl)-(9-prop-2-ynyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B3003232.png)

![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3003233.png)

![3,3,3-trifluoro-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B3003235.png)

![4-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid](/img/structure/B3003238.png)

![N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003247.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3003251.png)